19-Hydroxyprogesterone
Overview
Description
19-Hydroxyprogesterone is a steroid hormone that is structurally related to progesterone. It is an endogenous progestogen and plays a crucial role in the biosynthesis of other steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . This compound is primarily produced in the adrenal glands and the gonads, specifically the corpus luteum of the ovary .
Preparation Methods
19-Hydroxyprogesterone can be synthesized through a multi-step process starting from pregnenolone. One method involves acetylation of pregnenolone with acetic anhydride in pyridine to obtain the acetate, followed by the addition of hypobromous acid to form a bromohydrin. This intermediate is then subjected to further reactions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
19-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 19-norprogesterone.
Reduction: Reduction reactions can convert it into other hydroxysteroids.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters like hydroxyprogesterone caproate.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride . The major products formed from these reactions are often intermediates in the synthesis of other steroids or derivatives used in medical applications .
Scientific Research Applications
19-Hydroxyprogesterone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids.
Biology: It plays a role in studying steroidogenesis and hormone regulation.
Industry: It is utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
19-Hydroxyprogesterone exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of this compound to these receptors leads to the regulation of gene transcription, ultimately influencing various physiological processes such as the menstrual cycle, pregnancy maintenance, and immune response .
Comparison with Similar Compounds
19-Hydroxyprogesterone is often compared with other similar compounds like:
Progesterone: A natural progestogen with a similar structure but different biological activity.
17α-Hydroxyprogesterone: Another hydroxylated form of progesterone with distinct clinical applications.
Hydroxyprogesterone caproate: A synthetic ester derivative used in preventing preterm birth.
The uniqueness of this compound lies in its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17+,18-,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHWBGCIKMXLBI-NXMWLWCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975004 | |
Record name | 19-Hydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596-63-4 | |
Record name | 19-Hydroxyprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Hydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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